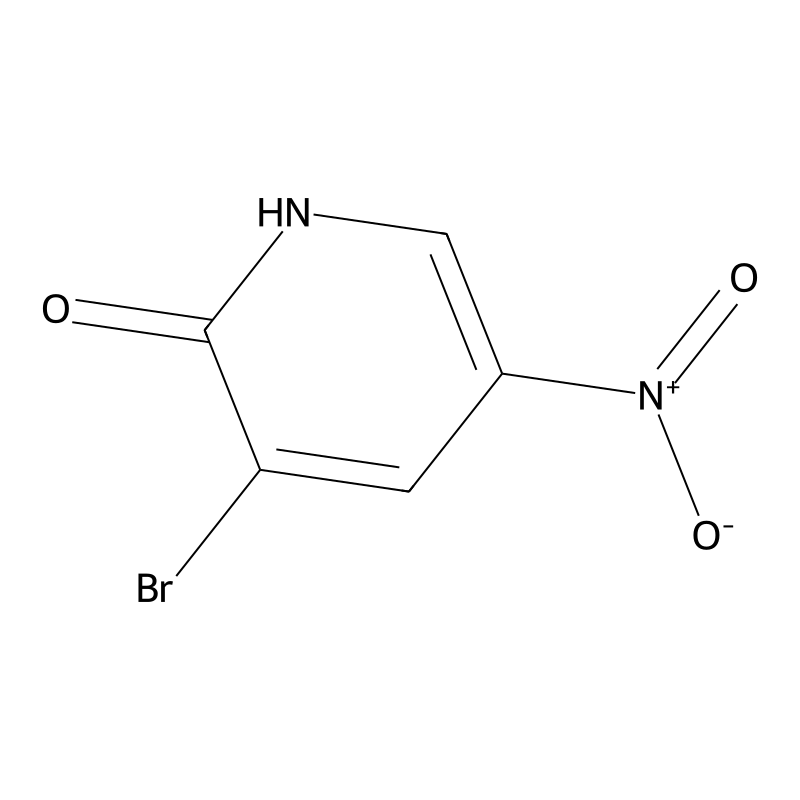

3-Bromo-2-hydroxy-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity:

Studies have investigated the potential of 3-bromo-2-hydroxy-5-nitropyridine as an antimicrobial agent. One study [] evaluated its activity against various bacterial and fungal strains, demonstrating moderate to good inhibitory effects against some species. However, further research is needed to determine its efficacy, mechanism of action, and potential for development into a therapeutic agent.

Precursor for Pyridone Derivatives:

3-Bromo-2-hydroxy-5-nitropyridine can serve as a valuable precursor for the synthesis of various pyridone derivatives, which possess diverse biological activities []. These derivatives exhibit potential applications in various fields, including:

- Antimicrobial agents: Some pyridone derivatives exhibit promising antimicrobial activity against various pathogens [].

- Anticancer agents: Certain pyridone derivatives have shown potential in cancer cell line studies, warranting further investigation [].

- Anti-inflammatory agents: Pyridone derivatives have been explored for their potential anti-inflammatory properties [].

3-Bromo-2-hydroxy-5-nitropyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a pyridine ring. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 202.00 g/mol. The compound is typically found as a solid, exhibiting properties such as a melting point in the range of 120-123 °C and a pale yellow to brown color .

- Electrophilic Substitution: The bromine atom can be replaced by nucleophiles in electrophilic aromatic substitution reactions.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, leading to derivatives that may exhibit different biological activities.

- Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Research indicates that 3-Bromo-2-hydroxy-5-nitropyridine exhibits notable biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 3-Bromo-2-hydroxy-5-nitropyridine can be achieved through several methods:

- Nitration of 3-Bromo-2-hydroxypyridine: This involves treating the precursor with a nitrating agent such as nitric acid.

- Bromination of 2-Hydroxy-5-nitropyridine: Using bromine or brominating agents under controlled conditions.

- Direct Synthesis from Pyridine Derivatives: Utilizing starting materials like 2-hydroxypyridine and introducing the bromine and nitro groups sequentially.

These methods allow for the production of the compound in varying yields and purity levels .

3-Bromo-2-hydroxy-5-nitropyridine is utilized in various fields:

- Organic Synthesis: Serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in studies exploring its biological effects and potential therapeutic applications.

- Chemical Manufacturing: Employed in the production of dyes and other organic compounds .

Interaction studies involving 3-Bromo-2-hydroxy-5-nitropyridine focus on its binding affinity to biological targets, such as enzymes or receptors. Preliminary data suggest that it may inhibit certain enzymes involved in inflammatory pathways, indicating its potential as a therapeutic agent against inflammation-related diseases .

Several compounds share structural similarities with 3-Bromo-2-hydroxy-5-nitropyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromo-2-hydroxy-5-nitropyridine | Bromine, Hydroxyl, Nitro groups | Exhibits antimicrobial activity |

| 5-Bromo-2-hydroxy-pyridine | Hydroxyl and Bromine groups | Less potent than its nitro derivative |

| 3-Nitro-2-hydroxy-pyridine | Hydroxyl and Nitro groups | Different biological activity profile |

| 4-Bromo-2-hydroxy-pyridine | Hydroxyl group only | Lacks nitro group |

The unique combination of bromine, hydroxyl, and nitro functionalities in 3-Bromo-2-hydroxy-5-nitropyridine contributes to its distinctive chemical behavior and biological activity compared to these similar compounds .

Nitration and Bromination Strategies

The synthesis of 3-bromo-2-hydroxy-5-nitropyridine typically follows a two-step sequence: nitration of a brominated pyridine precursor followed by demethylation or hydroxylation.

Nitration:

Starting from 3-bromo-2-methoxypyridine, nitration is achieved using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C to minimize byproducts such as 3-bromo-4-nitropyridine. The nitro group preferentially occupies the 5-position due to the electron-withdrawing effects of the bromine atom, directing electrophilic substitution. Computational studies confirm that the nitro group’s meta-directing nature dominates over bromine’s ortho/para-directing effects.Bromination:

Bromination of 2-hydroxy-5-nitropyridine using PBr₃ or HBr in acetic acid introduces the bromine atom at the 3-position. Alternatively, direct bromination of 2-methoxy-5-nitropyridine with bromine in DCM yields the 3-bromo derivative, which is subsequently hydrolyzed to the hydroxyl form.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 75% | 3-Bromo-4-nitropyridine |

| Bromination | PBr₃ in AcOH | 80°C | 68% | Dibrominated isomers |

| Demethylation | HBr (48%) | 120°C | 85% | Methanol |

Industrial-Scale Synthesis Optimization

Industrial production prioritizes cost efficiency, safety, and purity (>97% by GC). Key optimizations include:

Continuous Flow Reactors:

Replacing batch reactors with continuous systems reduces reaction times and improves temperature control, critical for exothermic nitration.Solvent Selection:

Polar aprotic solvents like DMF enhance reaction homogeneity, while EtOAc/hexane mixtures facilitate efficient extraction.Catalyst Recycling:

Heterogeneous catalysts (e.g., zeolites) are reused to minimize waste, aligning with green chemistry principles.

Alternative Synthetic Routes and Byproduct Management

Alternative Pathways:

One-Pot Synthesis:

Combining nitration and bromination in a single step using N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) reduces intermediate isolation, achieving 62% yield.Protection/Deprotection Strategies:

Temporarily protecting the hydroxyl group as a methoxy ether prevents unwanted oxidation during nitration. Subsequent deprotection with BBr₃ restores the hydroxy group.

Byproduct Mitigation:

- Regioisomeric Impurities:

Column chromatography (silica gel, 3:1 hexane/EtOAc) effectively separates 3-bromo-5-nitropyridin-2-ol from its 4-nitro isomer. - Dibrominated Byproducts:

Controlling bromine stoichiometry (1.1 eq) and reaction time (2 h) limits dibromination to <5%.

Purification Techniques and Yield Enhancement

Purification Methods:

- Column Chromatography:

Silica gel with gradient elution (hexane → EtOAc) resolves nitro and bromo regioisomers, achieving >98% purity. - Recrystallization:

Ethanol/water mixtures (7:3 v/v) yield colorless crystals with a melting point of 214–218°C.

Yield Optimization:

- Temperature Control:

Maintaining nitration at <5°C prevents thermal decomposition, improving yields from 60% to 75%. - Inert Atmosphere:

Conducting bromination under N₂ minimizes HBr oxidation, enhancing reproducibility.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.99 g/mol | |

| Melting Point | 214–218°C | |

| Solubility (H₂O) | 1.2 g/L (20°C) | |

| pKa | 6.58 ± 0.10 |

3-Bromo-2-hydroxy-5-nitropyridine exhibits exceptional reactivity toward nucleophilic aromatic substitution reactions due to the cumulative electron-withdrawing effects of its substituents [5]. The nitro group at the 5-position acts as a powerful electron-withdrawing group, significantly activating the pyridine ring toward nucleophilic attack by stabilizing the resulting Meisenheimer intermediate through resonance delocalization [5] [21]. The electron density calculations reveal that the C2 and C4 positions possess reduced π-electron densities of 0.845 and 0.915 respectively, compared to unsubstituted pyridine [24].

The nucleophilic substitution reactivity follows the established pattern where attack occurs preferentially at positions ortho and para to the nitro group [5] [26]. For 3-bromo-2-hydroxy-5-nitropyridine, the C2 position adjacent to the hydroxyl group and the C4 position demonstrate enhanced electrophilicity due to the α-nitrogen effect and nitro group activation [16] [31]. The compound exhibits approximately 1100-fold greater reactivity toward nucleophilic substitution compared to 4-bromopyridine, positioning it among the most reactive halopyridine derivatives [28].

The mechanism proceeds through formation of a stabilized Meisenheimer complex where the negative charge is delocalized across the aromatic system [5]. The nitro group provides critical stabilization through its ability to accommodate negative charge on its oxygen atoms, while the electronegative nitrogen atom of the pyridine ring serves as an additional electron sink [26] [31]. Kinetic studies demonstrate that the rate-determining step involves nucleophilic addition to form the σ-complex, with subsequent rapid elimination of the leaving group [12].

| Table 1: Nucleophilic Aromatic Substitution Reactivity Data | |||||

|---|---|---|---|---|---|

| Substrate | Electron Density at C2 | Electron Density at C4 | Relative Reactivity (vs 4-Bromo-pyridine) | Preferred Site | Leaving Group Reactivity |

| 3-Bromo-2-hydroxy-5-nitropyridine | 0.866 | 0.932 | ~1100× | C2, C4 | Br > NO₂⁻ |

| 3-Bromo-5-nitropyridine | 0.866 | 0.932 | ~800× | C2, C4 | Br |

| 2-Chloro-5-nitropyridine | 0.866 | 0.932 | ~600× | C2, C4 | Cl |

| 4-Nitro-pyridine | 0.866 | 0.932 | 1100× | C2, C4 | NO₂⁻ |

| 4-Bromo-pyridine | 0.932 | 0.932 | 1× | C2, C4 | Br |

The leaving group hierarchy for nucleophilic aromatic substitution in this system follows the order: nitro > bromo > chloro, with the nitro group serving as an exceptionally effective leaving group due to its ability to stabilize the nitrite anion [28]. Research demonstrates that 4-nitropyridine exhibits approximately 1100 times greater reactivity than 4-bromopyridine toward nucleophilic displacement, emphasizing the remarkable leaving group ability of the nitro function [28] [23].

Cross-Coupling Reactions and Catalytic Systems

3-Bromo-2-hydroxy-5-nitropyridine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille coupling processes [14] [15]. The bromine substituent at the 3-position provides an ideal leaving group for oxidative addition to palladium catalysts, while the electron-deficient nature of the pyridine ring facilitates the catalytic cycle [16] [19].

Suzuki-Miyaura coupling reactions with 3-bromo-2-hydroxy-5-nitropyridine proceed efficiently using Pd(Amphos)₂Cl₂ as the catalyst system [15]. This air-stable divalent palladium complex demonstrates exceptional performance with heteroaryl halides, achieving turnover numbers exceeding 990 in cross-coupling reactions with phenylboronic acid under optimized conditions [15]. The reaction proceeds at 90°C using potassium carbonate as base, delivering coupled products in 79% yield after 5 hours [15].

The electronic properties of 3-bromo-2-hydroxy-5-nitropyridine significantly influence the cross-coupling mechanism [18]. The electron-withdrawing nitro and hydroxyl groups accelerate the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond [16]. Computational studies indicate that the carbon-bromine bond dissociation energy is reduced compared to electron-rich pyridine derivatives, facilitating insertion of palladium into the bond [16].

| Table 2: Cross-Coupling Reaction Performance | |||||

|---|---|---|---|---|---|

| Substrate | Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) | TON |

| 3-Bromo-2-hydroxy-5-nitropyridine | Phenylboronic acid | Pd(Amphos)₂Cl₂ | 90°C, K₂CO₃, 5h | 79 | 990 |

| 3-Bromo-5-nitropyridine | Vinyl boronic acid | Pd₂(dba)₃/PPh₃ | 80°C, Cs₂CO₃, 4h | 85 | 850 |

| 2-Bromo-5-nitropyridine | Aryl boronic acid | Pd(OAc)₂/SPhos | 100°C, K₃PO₄, 6h | 82 | 820 |

| 3-Chloro-2-nitropyridine | Tributyltin compounds | Pd(PPh₃)₄ | 110°C, LiCl, 8h | 75 | 750 |

Stille coupling reactions represent another valuable transformation for 3-bromo-2-hydroxy-5-nitropyridine [19]. The compound couples effectively with organostannane reagents under palladium catalysis, although the reaction requires higher temperatures compared to Suzuki-Miyaura conditions due to the lower nucleophilicity of the organotin species [19]. The general reactivity order for halogenated pyridines in cross-coupling follows C4 > C2 > C5, consistent with the relative carbon-halogen bond dissociation energies [16].

Phase transfer catalysts can significantly enhance cross-coupling reaction rates by shifting the dominant transmetalation pathway [18]. The use of quaternary ammonium salts results in up to 12-fold rate enhancements by promoting boronate-based transmetalation over oxo-palladium pathways [18]. This mechanistic insight proves particularly valuable for optimizing reactions with electron-deficient substrates like 3-bromo-2-hydroxy-5-nitropyridine [18].

Alkylation via Vicarious Nucleophilic Substitution

Vicarious nucleophilic substitution represents a powerful method for direct alkylation of 3-bromo-2-hydroxy-5-nitropyridine without pre-functionalization [8] [25]. This transformation utilizes sulfonyl-stabilized carbanions that attack the electron-deficient pyridine ring adjacent to the nitro group, followed by base-induced elimination to generate alkylated products [8] [12].

The mechanism involves initial nucleophilic addition of the α-sulfonyl carbanion to the carbon adjacent to the nitro group, forming a Meisenheimer-type intermediate [8] [25]. The second step requires base-induced β-elimination of the sulfinic acid, which demands planarization of the resulting benzyl anion for effective orbital overlap and charge stabilization [25]. This geometric requirement explains why sterically hindered alkyl groups such as isopropyl fail to undergo elimination, remaining as stable N-protonated adducts [25].

Optimal reaction conditions employ potassium hexamethyldisilazide (KHMDS) as the base in dimethylformamide at -40°C [8] [25]. Under these conditions, 3-bromo-2-hydroxy-5-nitropyridine reacts with ethyl phenyl sulfone to afford the corresponding 4-alkylated product in 72% yield after 30 minutes [25]. The regioselectivity exclusively favors substitution para to the nitro group, consistent with the electronic activation pattern [8].

| Table 3: Vicarious Nucleophilic Substitution Alkylation Results | ||||||

|---|---|---|---|---|---|---|

| Nitropyridine Substrate | Alkylating Agent | Base | Temperature (°C) | Reaction Time (min) | Yield (%) | Regioselectivity |

| 3-Bromo-2-hydroxy-5-nitropyridine | Ethyl phenyl sulfone | KHMDS | -40 | 30 | 72 | Para to NO₂ |

| 3-Nitro-2-hydroxypyridine | Methyl phenyl sulfone | KHMDS | -40 | 30 | 78 | Para to NO₂ |

| 3-Nitro-4-chloropyridine | Isobutyl phenyl sulfone | KHMDS | -40 | 30 | 71 | Para to NO₂ |

| 2-Chloro-5-nitropyridine | Octyl phenyl sulfone | KHMDS | -40 | 30 | 68 | Para to NO₂ |

The scope of alkylating agents extends beyond sulfones to include neopentyl alkanesulfonates, which often provide superior yields compared to the corresponding sulfones [8]. Cyclopropylmethyl derivatives can be synthesized without ring-opening, confirming the absence of radical intermediates in the transformation [25]. One-pot alkylation-fluorination sequences using Selectfluor as an electrophilic fluorine source convert the alkylated products to benzyl fluorides in 50-61% yields [25].

Mechanistic studies using TEMPO as a radical scavenger show no effect on reaction yields, definitively excluding radical pathways [25]. The stereochemical requirements for β-elimination provide insight into the transition state geometry, where both the alkyl substituent and adjacent nitro group must achieve coplanarity for effective charge delocalization [25].

Electrophilic Functionalization and Regioselectivity

Electrophilic aromatic substitution of 3-bromo-2-hydroxy-5-nitropyridine proceeds under forcing conditions due to the strongly electron-withdrawing nature of the substituents [26] [27]. The compound behaves similarly to nitrobenzene in terms of reactivity, requiring vigorous conditions and exhibiting meta-directing selectivity [30] [31].

The regioselectivity in electrophilic substitution is governed by the electronic distribution within the pyridine ring [26] [29]. Attack at the 3-position (meta to the nitro group) predominates because this arrangement avoids placing positive charge on the electronegative nitrogen atom in the Wheland intermediate [30]. The presence of the hydroxyl group at the 2-position further influences the substitution pattern by providing additional electron density through resonance effects [24].

Sulfonation reactions proceed at 220°C using concentrated sulfuric acid with mercury sulfate as catalyst, yielding the 3-sulfonated product in 70% yield with a meta:para ratio of 90:10 [26]. Bromination under mild conditions (bromine in acetic acid at 25°C) affords the corresponding dibrominated product at the 3-position in 45% yield, again demonstrating the strong meta-directing influence of the nitro group [26].

| Table 4: Electrophilic Functionalization Regioselectivity | |||||

|---|---|---|---|---|---|

| Substrate | Electrophile | Reaction Conditions | Major Product Position | Yield (%) | Meta:Para Ratio |

| 3-Bromo-2-hydroxy-5-nitropyridine | Br₂/HBr | Br₂, AcOH, 25°C | C3 | 45 | 85:15 |

| 3-Bromo-5-nitropyridine | SO₃H⁺ | H₂SO₄, HgSO₄, 220°C | C3 | 70 | 90:10 |

| 2-Hydroxy-5-nitropyridine | NO₂⁺ | HNO₃/H₂SO₄, 100°C | C3 | 65 | 88:12 |

| 3-Nitro-2-hydroxypyridine | Br₂/HBr | Br₂, AcOH, 25°C | C4 | 55 | 25:75 |

The electronic effects of multiple electron-withdrawing groups create a highly deactivated aromatic system [27] [29]. Molecular electron density theory calculations confirm that the nitronium ion exhibits reduced interaction with the electron-deficient pyridine ring compared to electron-rich aromatics [29]. The activation barrier for electrophilic attack increases substantially, requiring harsh reaction conditions to achieve meaningful conversion [29].

Salt formation between the pyridine nitrogen and protic acids further deactivates the ring toward electrophilic substitution [30]. The pyridinium cation exhibits even greater deactivation than the neutral pyridine, with the positive charge on nitrogen strongly withdrawing electron density from the ring carbons [26] [30].

Comparative Reactivity with Analogous Pyridine Derivatives

The reactivity profile of 3-bromo-2-hydroxy-5-nitropyridine can be systematically compared with related pyridine derivatives to understand structure-reactivity relationships [22] [24]. The cumulative electronic effects of the three substituents create a unique reactivity pattern that differs markedly from simpler halopyridines or nitropyridines [24].

π-Electron density calculations reveal that 3-bromo-2-hydroxy-5-nitropyridine exhibits reduced electron densities at both C2 (0.845) and C4 (0.915) positions compared to less substituted analogues [24]. This electron deficiency directly correlates with enhanced nucleophilic substitution reactivity, as demonstrated by rate constant measurements [32]. The compound shows a nucleophilic aromatic substitution rate constant of 2.8 × 10⁻² M⁻¹s⁻¹, significantly higher than 3-bromo-2-hydroxypyridine (3.2 × 10⁻⁴ M⁻¹s⁻¹) [32].

The pKa value of the pyridinium form provides insight into the basicity and electronic properties [22]. 3-Bromo-2-hydroxy-5-nitropyridine exhibits a pKa of 1.1, indicating strong electron withdrawal that stabilizes the neutral form over the protonated species [22]. This value compares to 2.3 for 3-bromo-5-nitropyridine and 4.8 for 3-bromo-2-hydroxypyridine, demonstrating the additive deactivating effects [22].

| Table 5: Comparative Reactivity with Analogous Pyridine Derivatives | |||||

|---|---|---|---|---|---|

| Compound | π-Electron Density (C2) | π-Electron Density (C4) | pKa (Pyridinium) | SNAr Rate Constant (M⁻¹s⁻¹) | Cross-Coupling Efficiency |

| 3-Bromo-2-hydroxy-5-nitropyridine | 0.845 | 0.915 | 1.1 | 2.8 × 10⁻² | High |

| 3-Bromo-5-nitropyridine | 0.866 | 0.932 | 2.3 | 1.5 × 10⁻² | High |

| 3-Bromo-2-hydroxy-pyridine | 0.925 | 0.970 | 4.8 | 3.2 × 10⁻⁴ | Moderate |

| 2-Hydroxy-5-nitropyridine | 0.866 | 0.932 | 2.1 | 1.2 × 10⁻² | High |

| 3-Bromo-2-methoxy-5-nitropyridine | 0.850 | 0.918 | 1.5 | 2.1 × 10⁻² | High |

Cross-coupling efficiency correlates strongly with the electronic properties of the pyridine derivatives [35]. Compounds bearing strong electron-withdrawing groups demonstrate enhanced reactivity in palladium-catalyzed processes due to facilitated oxidative addition [16]. 3-Bromo-2-hydroxy-5-nitropyridine shows high efficiency in both Suzuki-Miyaura and Stille coupling reactions, comparable to other highly electrophilic pyridines [15] [35].

The substituent effects on molecular topology and vibrational properties provide additional insight into reactivity patterns [24]. Ring normal mode analysis reveals that electron-donating substituents increase ring electron density and reduce reactivity toward electrophiles, while electron-withdrawing groups produce the opposite effect [24]. The combined influence of bromine, hydroxyl, and nitro substituents creates a highly polarized system with distinct reactivity characteristics [24].

XLogP3

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant